2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, typically involves several well-known methods. Some of the classical synthesis protocols include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the cyclization of aniline derivatives with various reagents under specific conditions.
For instance, one common approach involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of cyclization reactions to form the quinoline scaffold . The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carbohydrazide derivatives with altered functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carbohydrazide
- 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide
Uniqueness
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-13-9-7-12(8-10-13)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIWXVVKPXIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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